2-(3-Fluoro-1-adamantyl)propan-1-amine
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Description
2-(3-Fluoro-1-adamantyl)propan-1-amine is a chemical compound with the molecular formula C13H22FN and a molecular weight of 211.324. It is a derivative of adamantane, a class of polycyclic hydrocarbons that have unique physical and chemical properties .
Synthesis Analysis
The synthesis of substituted adamantanes like 2-(3-Fluoro-1-adamantyl)propan-1-amine is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
Adamantanes are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry . The structure of 2-(3-Fluoro-1-adamantyl)propan-1-amine would be similar, with the addition of a fluorine atom and a propylamine group attached to the adamantane core.Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . These reactions are often used in the synthesis of adamantane derivatives .Future Directions
Adamantane derivatives have diverse applications and offer extensive opportunities for research in various fields . Future research could focus on developing novel methods for their preparation, investigating their electronic structure, and elucidating the mechanisms for their chemical and catalytic transformations .
properties
IUPAC Name |
2-(3-fluoro-1-adamantyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11H,2-8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFKLDVHOUQGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C12CC3CC(C1)CC(C3)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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